![molecular formula C18H14ClNO5 B2819519 methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate CAS No. 868154-31-8](/img/structure/B2819519.png)
methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate
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Description
Methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C18H14ClNO5 and its molecular weight is 359.76. The purity is usually 95%.
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Scientific Research Applications
Allosteric Modifiers of Hemoglobin
This compound has been studied for its potential to decrease the oxygen affinity of human hemoglobin A, suggesting its application in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, blood substitutes, etc. It demonstrates greater activity than other known potent allosteric effectors, indicating its significance in medical research and applications (Randad et al., 1991).
Photopolymerization Initiator
A novel compound structurally related to methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate has been explored as a photoiniferter for nitroxide-mediated photopolymerization. This application is important in the development of polymers with specific properties, demonstrating the versatility of the compound in polymer chemistry (Guillaneuf et al., 2010).
Precursor for Schiff Base Derivatives
Methyl 4-(4-aminostyryl) benzoate, a compound related to the one , has been synthesized and characterized, showing potential as a precursor for the formation of Schiff base derivatives. This highlights its role in organic synthesis, particularly in the development of novel compounds with potential applications in various fields, including materials science and pharmaceuticals (Mohamad et al., 2017).
Liquid Crystal and Photoluminescent Materials
Synthesis and characterization of derivatives structurally similar to methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate have been conducted for their mesomorphic behavior and photoluminescent properties. These studies suggest applications in the development of liquid crystal displays and photoluminescent materials, which are crucial in the fields of electronics and optoelectronics (Han et al., 2010).
Chemical Synthesis and Characterization
Research into the synthesis and characterization of structurally related compounds emphasizes the importance of such molecules in chemical synthesis, offering potential pathways for the development of new materials and drugs. This includes the exploration of their properties, reactivity, and applications in various scientific fields (Ukrainets et al., 2014).
properties
IUPAC Name |
methyl 4-chloro-2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-24-17(22)13-7-6-11(19)9-14(13)20-16(21)15-8-10-4-2-3-5-12(10)18(23)25-15/h2-7,9,15H,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPRUQHQRFUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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